
2-Butylidenebutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylidenebutanedioic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) and a butylidene group (-CH=CH-)
準備方法
Synthetic Routes and Reaction Conditions
2-Butylidenebutanedioic acid can be synthesized through several methods. One common approach involves the aldol condensation of butanal with malonic acid, followed by decarboxylation. The reaction conditions typically include the use of a base such as sodium hydroxide and heating to facilitate the condensation and subsequent decarboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Butylidenebutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of butanedioic acid derivatives.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alcohols, amines, or halides can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of butanedioic acid derivatives.
Substitution: Formation of esters, amides, or other carboxylic acid derivatives.
科学的研究の応用
2-Butylidenebutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Butylidenebutanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The double bond in the butylidene group can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Butanedioic acid: Lacks the butylidene group, making it less reactive in certain chemical reactions.
2-Butenedioic acid: Contains a double bond between the second and third carbon atoms, differing in structure and reactivity.
2-Methylbutanedioic acid: Has a methyl group instead of a butylidene group, affecting its chemical properties.
Uniqueness
2-Butylidenebutanedioic acid is unique due to the presence of both carboxyl groups and a butylidene group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
特性
CAS番号 |
132631-27-7 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
2-butylidenebutanedioic acid |
InChI |
InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h4H,2-3,5H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
ZZXACWDXWFBRCH-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


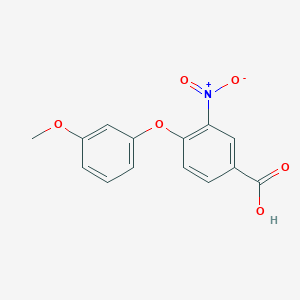
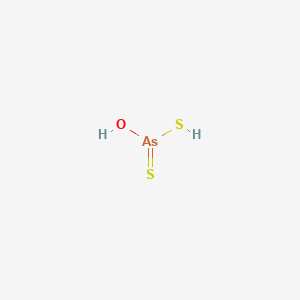
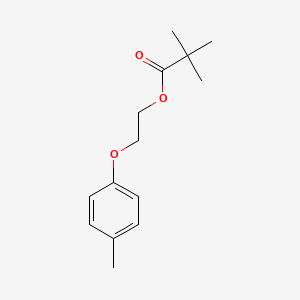
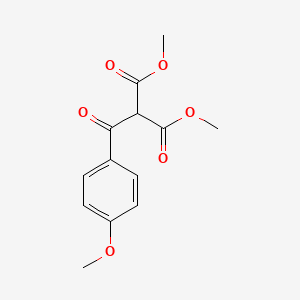


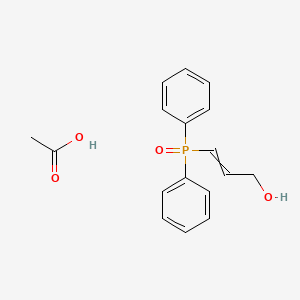
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
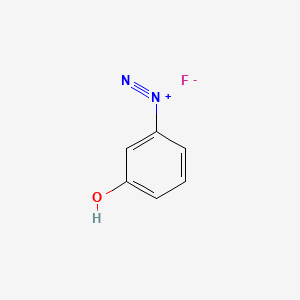
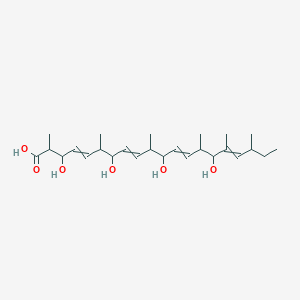
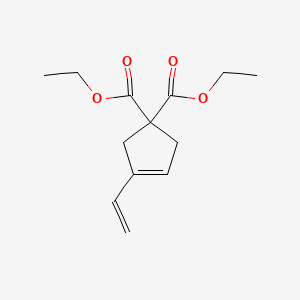
![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
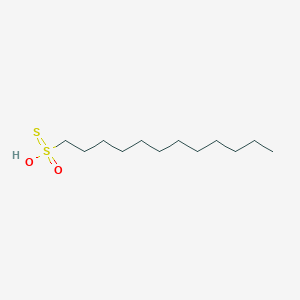
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
